![molecular formula C20H19F6N5O5 B1532655 Sitagliptin Fumarate Adduct CAS No. 2088771-60-0](/img/structure/B1532655.png)
Sitagliptin Fumarate Adduct
Vue d'ensemble
Description
Sitagliptin fumarate (C19H21FN4O4) is a drug used to treat type 2 diabetes. It is a dipeptidyl peptidase-4 (DPP-4) inhibitor, which means it works by blocking the action of the DPP-4 enzyme, thereby increasing the amount of active incretin hormones in the body. Incretin hormones are hormones that help regulate blood glucose levels. Sitagliptin fumarate is available in both tablet and oral solution form, and is taken once daily.
Applications De Recherche Scientifique
Sitagliptin in Cardiovascular Research
Sitagliptin has been investigated for its cardiovascular outcomes in patients with Type 2 diabetes, showing that it does not appear to increase the risk of major adverse cardiovascular events, hospitalization for heart failure, or other adverse events (Green et al., 2015). This positions sitagliptin as a cardiovascular-safe treatment option in the context of diabetes management, providing a foundation for further cardiovascular research.
Anti-Inflammatory and Antioxidant Effects
Research has demonstrated sitagliptin's anti-inflammatory and antioxidative properties. It attenuates the progress of atherosclerosis in animal models via mechanisms involving AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways, reducing inflammatory reactions and leukocyte-endothelial cell interactions (Zeng et al., 2014). Additionally, sitagliptin exerts an anti-inflammatory action, potentially contributing to the inhibition of atherosclerosis and other inflammatory conditions (Makdissi et al., 2012).
Neuroprotective Properties
Emerging research suggests sitagliptin's neuroprotective activity, particularly in models of Alzheimer's disease, through the reduction of neuroinflammation and modulation of inflammatory markers, pointing towards its potential beyond diabetes treatment to address neurodegenerative disorders (Wiciński et al., 2018).
Renal Protective Effects
Sitagliptin also shows promise in protecting against acute ischemia-reperfusion injury in kidneys, suggesting a therapeutic role in acute kidney injury scenarios. This is mediated through upregulation of GLP-1 and its receptors, highlighting its beneficial effects on renal health beyond glucose regulation (Chang et al., 2014).
Anti-Platelet Activity
Furthermore, sitagliptin demonstrates an anti-platelet effect both in patients with Type 2 diabetes and healthy volunteers, indicating its potential use in preventing thrombotic events. This effect was observed through its action on intracellular calcium levels and tyrosine phosphorylation, offering insights into novel applications for cardiovascular health (Gupta et al., 2012).
Mécanisme D'action
Target of Action
Sitagliptin Succinyl, also known as Sitagliptin Fumarate Adduct, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) in the body . DPP-4 is responsible for breaking down incretins, which are hormones that stimulate insulin secretion in response to meals .
Mode of Action
Sitagliptin Succinyl works by competitively inhibiting DPP-4 . This inhibition leads to increased levels of incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) . The increase in these hormones results in a stronger insulin response to glucose, and a decrease in glucagon levels .
Biochemical Pathways
The action of Sitagliptin Succinyl affects the insulin secretion pathway. By inhibiting DPP-4 and subsequently increasing GLP-1 and GIP levels, Sitagliptin Succinyl enhances the glucose-dependent insulin response . This leads to improved control of blood sugar levels .
Pharmacokinetics
Sitagliptin Succinyl is administered orally and has a bioavailability of 87% . It is metabolized in the liver, primarily through CYP3A4 and CYP2C8-mediated pathways . The elimination half-life of Sitagliptin Succinyl ranges from 8 to 14 hours, and it is excreted mainly through the kidneys (80%) .
Result of Action
The molecular and cellular effects of Sitagliptin Succinyl’s action include glucose-dependent increases in insulin and decreases in glucagon, leading to improved control of blood sugar . Additionally, Sitagliptin Succinyl has been shown to have renoprotective effects and to preserve β-cell function .
Action Environment
The action, efficacy, and stability of Sitagliptin Succinyl can be influenced by various environmental factors. For instance, the presence of other medications can interact with Sitagliptin Succinyl and potentially alter its effectiveness . Furthermore, individual patient characteristics, such as kidney or liver disease, can affect how Sitagliptin Succinyl is metabolized and excreted .
Propriétés
IUPAC Name |
2-[[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]amino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F6N5O5/c21-11-6-13(23)12(22)4-9(11)3-10(27-14(18(35)36)7-17(33)34)5-16(32)30-1-2-31-15(8-30)28-29-19(31)20(24,25)26/h4,6,10,14,27H,1-3,5,7-8H2,(H,33,34)(H,35,36)/t10-,14?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIOBAOATSWLLA-IAPIXIRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F6N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2088771-60-0 | |
Record name | Sitagliptin fumarate adduct | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088771600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SITAGLIPTIN FUMARATE ADDUCT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LA6J63SC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.